molecular formula C11H21NO4 B558144 (S)-2-((tert-Butoxycarbonyl)(methyl)amino)pentanoic acid CAS No. 136092-78-9

(S)-2-((tert-Butoxycarbonyl)(methyl)amino)pentanoic acid

Cat. No. B558144
CAS RN: 136092-78-9
M. Wt: 231.29 g/mol
InChI Key: BSMXBPUTGXWAGA-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code 1S/C11H21NO4/c1-6-7-8(9(13)14)12(5)10(15)16-11(2,3)4/h8H,6-7H2,1-5H3,(H,13,14)/t8-/m0/s1 . The molecular weight is 231.29 .


Chemical Reactions Analysis

This compound is used as a starting material in dipeptide synthesis with commonly used coupling reagents . The distinctive coupling reagent N,N0-diethylene-N00-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of base, giving the dipeptides in satisfactory yields in 15 min .


Physical And Chemical Properties Analysis

This compound is a colorless to yellow liquid or semi-solid or solid or lump . It is stored in a sealed container in a dry room temperature environment .

Scientific Research Applications

Protection of Amines in Synthesis

The Boc group is extensively used for the protection of amines, particularly in peptide synthesis. It protects the amine from unwanted reactions during the synthesis process. A green and simple approach for the N-Boc protection on structurally diverse amines under ultrasound irradiation has been described, which is efficient and sustainable .

Enantioselective Synthesis of Amino Acids

Boc-N-methyl-L-norvaline plays a role in the stereoselective synthesis of non-proteinogenic, biologically active natural amino acids. These amino acids are important in drug discovery and development due to their biological activities .

Flow Microreactor Systems

The tert-butoxycarbonyl group, a key component of Boc-N-methyl-L-norvaline, is introduced into various organic compounds using flow microreactor systems. This method is more efficient and versatile compared to traditional batch processes, highlighting the compound’s role in improving synthetic methodologies .

Chemical Transformations

The tert-butyl group’s unique reactivity pattern is utilized in various chemical transformations. Its presence in Boc-N-methyl-L-norvaline allows for its application in complex synthetic pathways, including those relevant in nature and biodegradation processes .

Biocatalytic Processes

The tert-butyl group’s reactivity is also explored in biocatalytic processes. Boc-N-methyl-L-norvaline can be used to study the effects of tert-butyl groups in enzymatic reactions and their potential applications in biotechnology .

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . It has hazard statements H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Future Directions

The compound’s unique properties and reactivity make it a promising candidate for future research and applications, particularly in the field of peptide synthesis. Its use in the preparation of indole derivatives as efflux pump inhibitors also suggests potential applications in the treatment and prevention of bacterial infections .

properties

IUPAC Name

(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO4/c1-6-7-8(9(13)14)12(5)10(15)16-11(2,3)4/h8H,6-7H2,1-5H3,(H,13,14)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSMXBPUTGXWAGA-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)O)N(C)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H](C(=O)O)N(C)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-((tert-Butoxycarbonyl)(methyl)amino)pentanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.